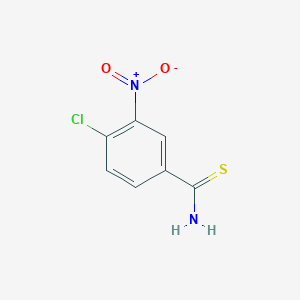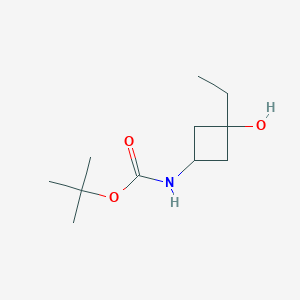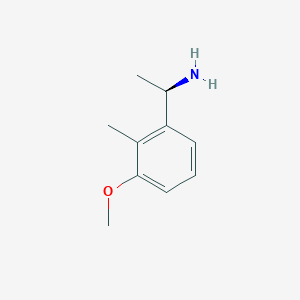![molecular formula C10H14F2O B13558642 6,6-Difluorospiro[3.6]decan-5-one](/img/structure/B13558642.png)
6,6-Difluorospiro[3.6]decan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Difluorospiro[3.6]decan-5-one is a chemical compound with the molecular formula C10H14F2O and a molecular weight of 188.2 g/mol. This compound is characterized by its unique spirocyclic structure, which includes two fluorine atoms attached to the sixth carbon of the decan-5-one ring. The presence of fluorine atoms often imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
The synthesis of 6,6-Difluorospiro[3.6]decan-5-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the fluorination of a precursor spirocyclic ketone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of fluorine atoms. Solvents like dichloromethane or acetonitrile are often used to dissolve the reactants and facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and product quality.
化学反应分析
6,6-Difluorospiro[3.6]decan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
6,6-Difluorospiro[3.6]decan-5-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity.
Medicine: The compound has potential applications in drug discovery and development. Its fluorinated structure can improve the pharmacokinetic properties of drug candidates, such as metabolic stability and bioavailability.
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of 6,6-Difluorospiro[3.6]decan-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression. The exact pathways affected depend on the specific biological context and the compound’s concentration.
相似化合物的比较
6,6-Difluorospiro[3.6]decan-5-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 6,6-Dichlorospiro[3.6]decan-5-one and 6,6-Dibromospiro[3.6]decan-5-one share a similar spirocyclic structure but differ in the halogen atoms attached to the sixth carbon.
Uniqueness: The presence of fluorine atoms in this compound imparts distinct chemical properties, such as increased electronegativity and lipophilicity. These properties can enhance the compound’s reactivity and biological activity compared to its chlorinated or brominated counterparts.
属性
分子式 |
C10H14F2O |
|---|---|
分子量 |
188.21 g/mol |
IUPAC 名称 |
9,9-difluorospiro[3.6]decan-10-one |
InChI |
InChI=1S/C10H14F2O/c11-10(12)7-2-1-4-9(8(10)13)5-3-6-9/h1-7H2 |
InChI 键 |
ZEZSNKXSCMURGN-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(=O)C2(C1)CCC2)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B13558559.png)
![{[3-(Chloromethyl)phenyl]methyl}dimethylamine](/img/structure/B13558567.png)
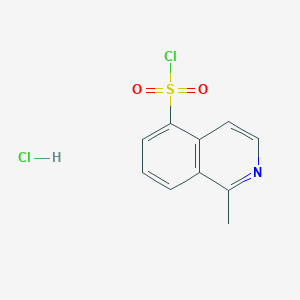

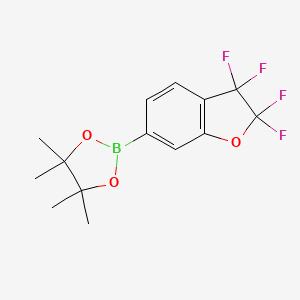

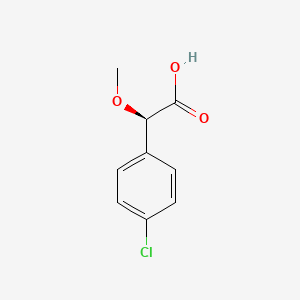
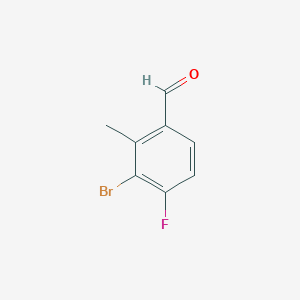
![Methyl 2-[3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B13558602.png)
![methyl 4-(trifluoromethyl)-1H,2H,4aH,5H,6H,7H,8H,8aH-pyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B13558606.png)
